molecular formula C9H9BrO B041926 1-Bromo-3-phenyl-2-propanone CAS No. 20772-12-7

1-Bromo-3-phenyl-2-propanone

Cat. No. B041926
CAS RN: 20772-12-7
M. Wt: 213.07 g/mol
InChI Key: CIFGSVFCDAILNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-3-phenyl-2-propanone derivatives involves various strategies, including Grignard reactions and oxidation processes. For instance, a derivative, 1-[3-(Trifluoromethyl)phenyl]-2-propanone, was synthesized from 1-bromo-3-(trifluoromethyl)benzene using a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under specific conditions (Qiao Lin-lin, 2009).

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-phenyl-2-propanone derivatives has been characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides revealed high levels of product selectivity and yields typically in excess of 80%, showcasing the effectiveness of electrochemical acylation reactions (P. He et al., 2007).

Chemical Reactions and Properties

1-Bromo-3-phenyl-2-propanone participates in a variety of chemical reactions, such as coupling reactions to produce valuable synthetic intermediates. A notable reaction is its involvement in the synthesis of chalcones, which have been explored for their DNA binding, urease inhibition, and antioxidant properties (F. Rasool et al., 2021).

Physical Properties Analysis

The physical properties of 1-Bromo-3-phenyl-2-propanone derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis. However, specific studies on these physical properties are less common in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 1-Bromo-3-phenyl-2-propanone derivatives are influenced by their functional groups. These compounds are useful synthons in organic chemistry due to their reactivity towards nucleophiles and electrophiles, facilitating the synthesis of complex molecules (Yanzhao Wang et al., 2010).

Scientific Research Applications

  • Drug Discovery and Synthesis :

    • A study by Colella et al. (2018) presents a new synthetic protocol for preparing 1,3-dibromo-1,1-difluoro-2-propanone, a useful synthon for drug discovery, leading to 4-bromodifluoromethyl thiazoles (Colella et al., 2018).
    • Chen et al. (2006) identified 2-phenylthio-3-bromopropene as a valuable synthon used as an annulating agent for cycloheptanone and for conversion to useful compounds (Chen et al., 2006).
    • A study by Zeng Zhi-ming (2003) described the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a new water-soluble photoinitiator with potential applications in organic synthesis and photocatalysis (Zeng Zhi-ming, 2003).
  • Catalysis and Reaction Optimization :

    • Research by Toukoniitty et al. (2000) found that small amounts of oxygen can improve reaction rates and enantiomeric excesses in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione (Toukoniitty et al., 2000).
    • Choi et al. (2010) demonstrated that the yeast reductase YOL151W could efficiently generate (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity, a promising tool for synthesizing antidepressant drugs (Choi et al., 2010).
  • Metabolic Studies and Chemical Properties :

    • Coutts et al. (1976) examined the in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates, identifying several metabolites including 2-nitro-1-phenylpropane and benzyl alcohol (Coutts et al., 1976).
    • Li et al. (2010) found that ultrasound irradiation efficiently promotes the synthesis of 3-aryl-3-hydroxy-2-(1H-indol-3-yl)-1-phenyl-1-propanone under mild conditions (Li et al., 2010).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory system irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling the compound .

properties

IUPAC Name

1-bromo-3-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFGSVFCDAILNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466890
Record name 1-bromo-3-phenyl-2-propanone
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-phenylpropan-2-one

CAS RN

20772-12-7
Record name 1-Bromo-3-phenyl-2-propanone
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Record name 1-bromo-3-phenyl-2-propanone
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Record name 1-bromo-3-phenylpropan-2-one
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Synthesis routes and methods

Procedure details

To a suspension of CuBr (0.143 g, 0.997 mmol) in 25 mL dry ether was slowly added 1M phenylmagnesium bromide (10 mL, 10 mmol). Epibromohydrin (0.87 mL, 10.5 mmol) was then added dropwise. The reaction mixture was allowed to stir at −78° C. to room temperature overnight, poured into H2O and extracted with ether. The extracts were washed with H2O and brine, dried over Na2SO4, filtered and evaporated in vacuo. The crude alcohol thus obtained was dissolved in acetone (400 mL) and chilled in ice, and to this solution was added dropwise 6 mL of Jones reagent (prepared by dissolution of 2.67 g CrO3 in 2.5 mL H2SO4, followed by dilution with H2O to 10 mL). The reaction mixture was stirred at 0° C. for 15 min and was then evaporated in vacuo. The residue was taken up in ethyl acetate, washed repeatedly with water and once with brine, dried over Na2SO4, filtered and evaporated to afford the ketone product as a brown oil (1.6 g, 75%). 1H NMR (DMSO-d6) δ 7.17-7.35 (m, 5H), 4.45 (s, 2H), 3.94 (s, 2H); MS (DCI+) m/z 230 (M+NH4+).
[Compound]
Name
CuBr
Quantity
0.143 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.87 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Jones reagent
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Rath, M Eipert, S Kinast, ME Maier - Synlett, 2005 - thieme-connect.com
… Therefore, the pyrandione 13 was prepared from 1-bromo-3-phenyl-2-propanone and the salt of oxalic acid monoester. [11] While the tandem Michael addition of 14 with 15 was …
Number of citations: 18 www.thieme-connect.com

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